

Applications of 4-Phenoxyphenylboronic Acid in Drug Discovery and Development

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Compound of Interest

Compound Name: 4-Phenoxyphenylboronic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenylboronic acid is a versatile and indispensable building block in modern drug discovery and development. Its unique structural motif, featuring a phenoxy group on a phenylboronic acid, makes it a valuable reagent for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes, experimental protocols, and visualizations of its utility in the synthesis of targeted therapeutics and enzyme inhibitors.

Key Applications in Drug Discovery

4-Phenoxyphenylboronic acid is prominently utilized in the following areas:

- **Synthesis of Kinase Inhibitors:** It is a crucial intermediate in the synthesis of several clinically important kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib and Evobrutinib.^{[1][2]} These drugs are used in the treatment of various B-cell malignancies and autoimmune diseases.
- **Development of Novel Therapeutic Agents:** The 4-phenoxyphenyl scaffold is a common feature in a variety of bioactive molecules. Its incorporation through **4-phenoxyphenylboronic acid** allows for the exploration of structure-activity relationships

(SAR) in the development of inhibitors for other key enzyme targets, such as Lymphocyte-specific protein tyrosine kinase (Lck) and AmpC β -lactamase.[3]

- Suzuki-Miyaura Cross-Coupling Reactions: The primary application of **4-phenoxyphenylboronic acid** is in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds to create biaryl structures, which are prevalent in many pharmaceuticals.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with **4-phenoxyphenylboronic acid**.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- **4-Phenoxyphenylboronic acid** (1.2 mmol, 1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 0.05 equiv)
- Base (e.g., K_2CO_3 , 2.0 mmol, 2.0 equiv)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

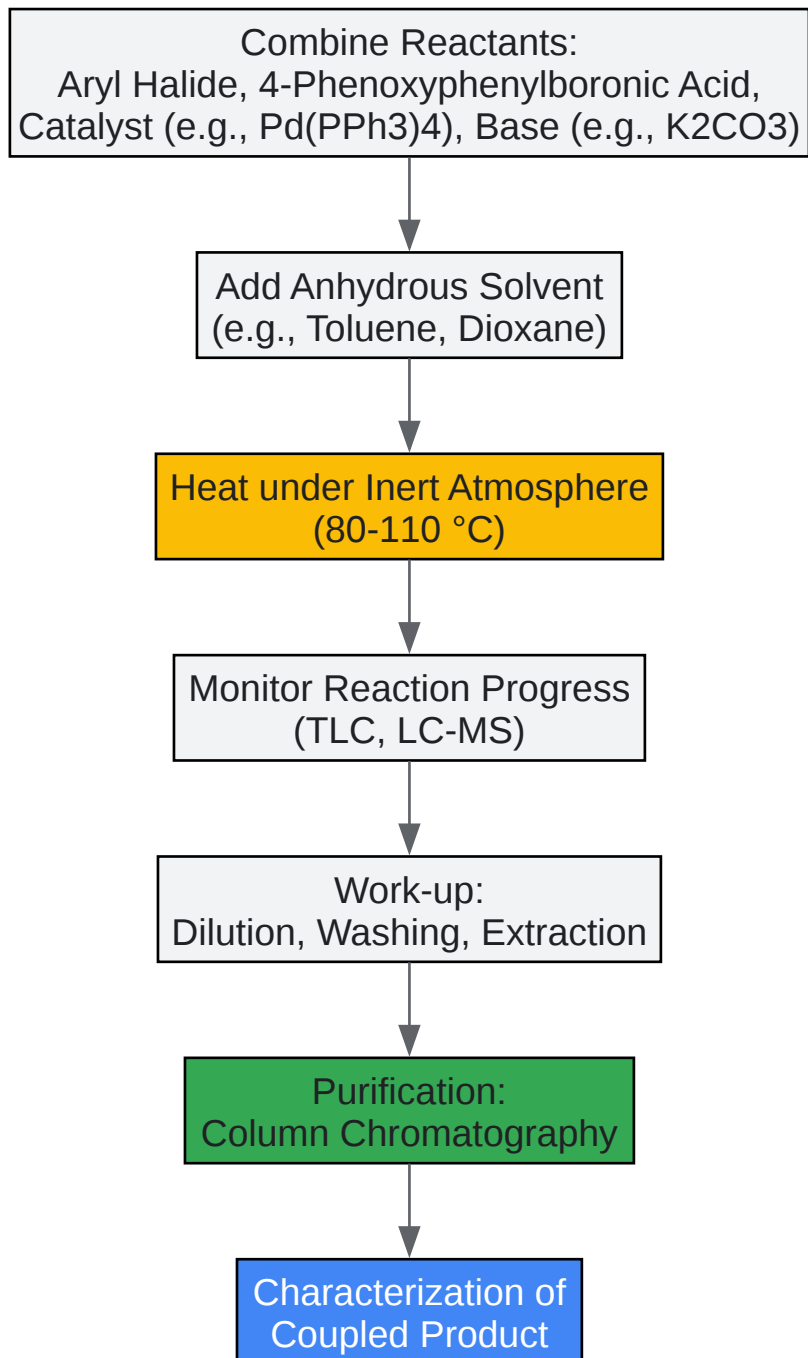
Procedure:

- To a dry round-bottom flask, add the aryl halide, **4-phenoxyphenylboronic acid**, palladium catalyst, and base.

- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the anhydrous solvent to the flask via syringe.
- Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) under the inert atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Cross-Coupling

General Workflow for Suzuki-Miyaura Coupling



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a BTK inhibitor using **4-phenoxyphenylboronic acid**.

Reaction:

Materials:

- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 g, 3.83 mmol)
- **4-Phenoxyphenylboronic acid** (1.23 g, 5.75 mmol)
- Pd(PPh₃)₄ (0.22 g, 0.19 mmol)
- Na₂CO₃ (0.81 g, 7.66 mmol)
- 1,4-Dioxane (20 mL)
- Water (5 mL)

Procedure:

- In a 100 mL round-bottom flask, dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, **4-phenoxyphenylboronic acid**, and Na₂CO₃ in a mixture of 1,4-dioxane and water.
- Bubble argon through the solution for 15 minutes to degas.
- Add Pd(PPh₃)₄ to the reaction mixture.
- Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
- After cooling to room temperature, filter the reaction mixture and wash the solid with water and then with ethyl acetate.
- Dry the solid under vacuum to obtain the desired product, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Quantitative Data:

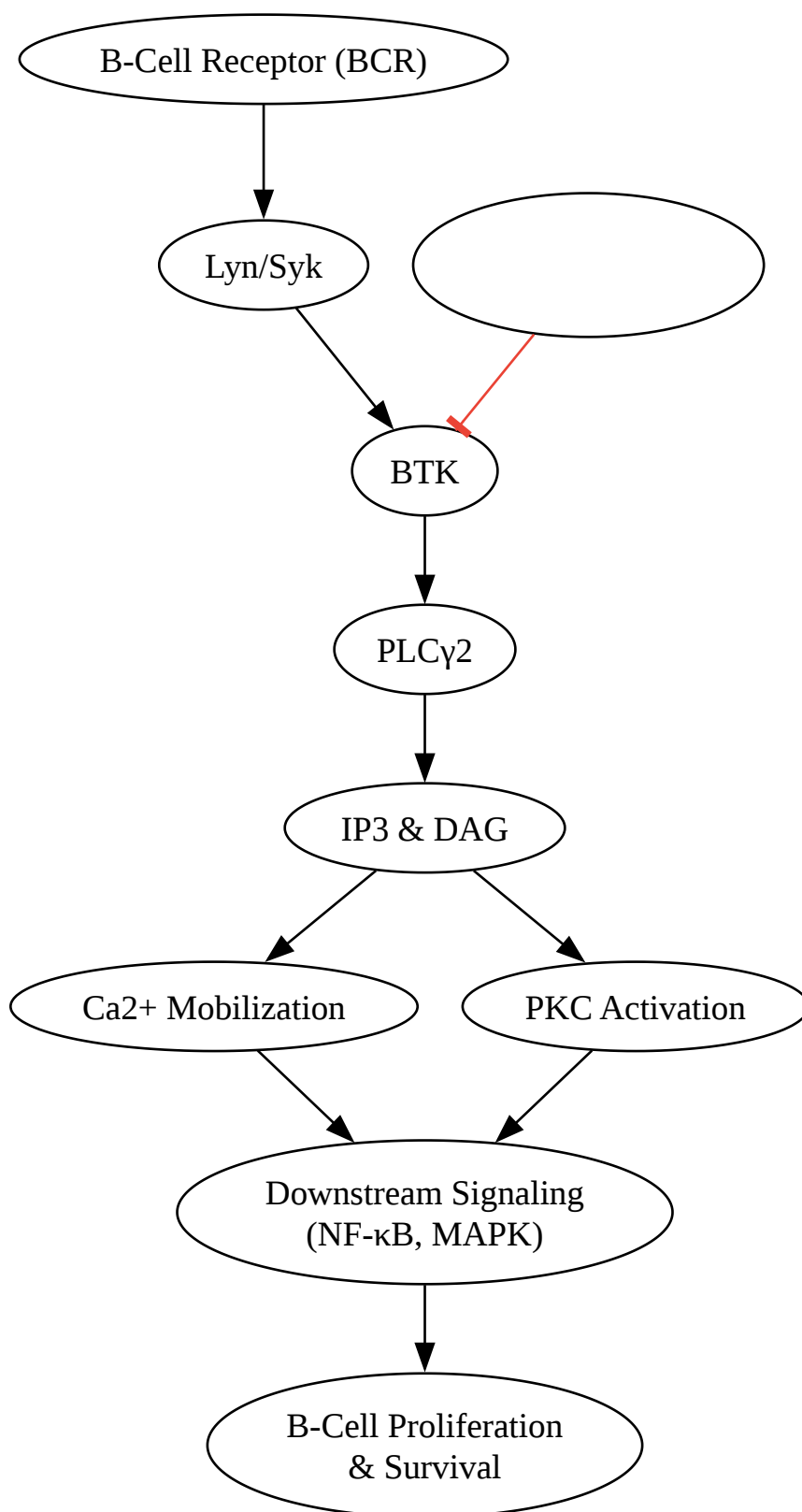
Reactant 1	Reactant 2	Catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine	4-Phenoxyphenylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	1,4-Dioxane/H ₂ O	90	12	~90

Application in Targeting Specific Signaling Pathways

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in various B-cell malignancies. Inhibitors synthesized using **4-**

phenoxyphenylboronic acid, such as Ibrutinib, covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of malignant B-cells.[5]



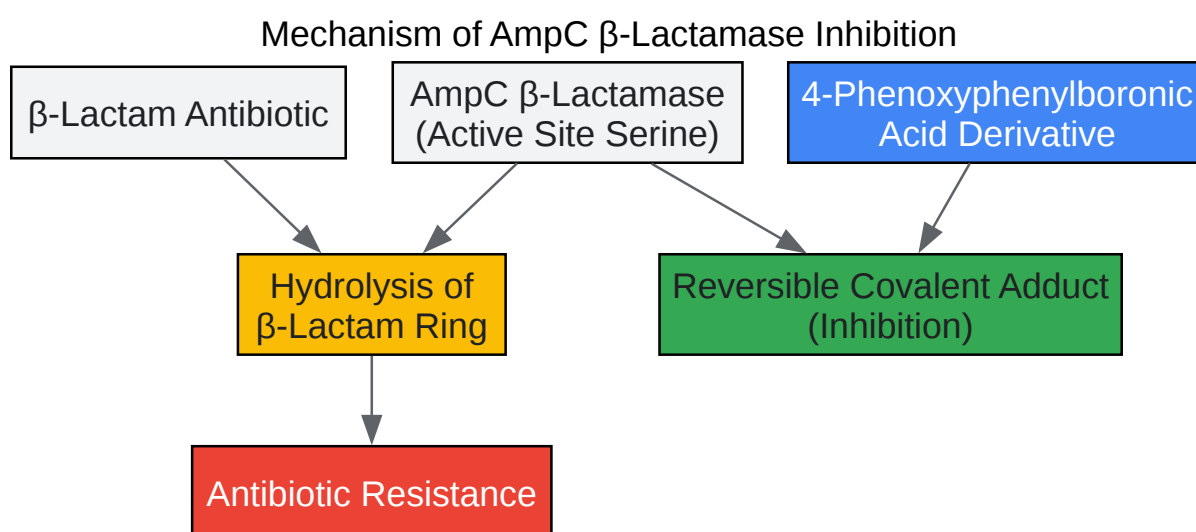
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Caption: The role of Lck in T-cell activation and its inhibition.

AmpC β -Lactamase Inhibition

AmpC β -lactamases are bacterial enzymes that confer resistance to a broad spectrum of β -lactam antibiotics by hydrolyzing their β -lactam ring. P[6][7][8]henylboronic acid derivatives are known to be effective inhibitors of serine β -lactamases, including AmpC. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, thereby inactivating it.

AmpC β -Lactamase Inhibition Mechanism



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Caption: Inhibition of AmpC β -lactamase by a boronic acid derivative.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various compounds synthesized using **4-phenoxyphenylboronic acid** as a key intermediate.

Table 1: Inhibitory Activity of BTK Inhibitors

Compound	Target	IC ₅₀ (nM)	Assay Type
Ibrutinib	BTK	0.5	Biochemical
Evobrutinib	BTK	2.3	Biochemical
GDC-0853	BTK	0.91	Biochemical
G-744	BTK	2.0	Biochemical
RN-486	BTK	4.0	Biochemical

Data compiled from various sources for illustrative purposes.

Table 2: Inhibitory Activity of Lck Inhibitors

Compound	Target	IC ₅₀ (nM)
A-770041	Lck	147
RK-24466	Lck	<1
WH-4-023	Lck	2
Saracatinib (AZD0530)	Lck	-
Dasatinib	Lck	-

Note: Specific IC₅₀ values for Saracatinib and Dasatinib against Lck can vary depending on the assay conditions. Both are potent multi-kinase inhibitors that include Lck in their target profile.

[9]Table 3: Inhibitory Activity of AmpC β-Lactamase Inhibitors

Boronic Acid Derivative	Target	K _i (nM)
Phenylboronic acid analog 1	AmpC	83
Phenylboronic acid analog 2	AmpC	20-100

Note: K_i values for specific **4-phenoxyphenylboronic acid** derivatives against AmpC β -lactamase would require dedicated experimental determination. The values presented are for analogous phenylboronic acid inhibitors to demonstrate the potential potency.

Conclusion

4-Phenoxyphenylboronic acid is a cornerstone reagent in contemporary drug discovery, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in Suzuki-Miyaura cross-coupling reactions has directly contributed to the development of life-saving kinase inhibitors. The protocols and data presented herein provide a valuable resource for researchers and scientists working to design and synthesize the next generation of targeted therapies.

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